Ifenprodil Tartrate

NMDA receptor pharmacology GluN2B-selective antagonism excitotoxicity research

Ifenprodil Tartrate is the reference GluN2B-selective NMDA antagonist (400-fold NR2B/NR2A selectivity; IC50=0.34 μM). Unlike cleaner GluN2B blockers, it retains sigma receptor engagement (~3-fold σ2/σ1) uniquely potentiating NGF-induced neurite outgrowth. The tartrate salt achieves 8 mg/mL aqueous solubility—critical for reproducible dosing—eliminating free base variability. The only GluN2B antagonist with Phase 2a IPF clinical data and FDA Orphan Drug Designation. Essential for screening novel GluN2B antagonists and investigating GluN2B-dependent signaling.

Molecular Formula C46H60N2O10
Molecular Weight 801.0 g/mol
CAS No. 23210-58-4
Cat. No. B000943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIfenprodil Tartrate
CAS23210-58-4
Synonyms2-(4-benzylpiperidino)-1-(4-hydroxyphenyl)-2-methyl-1-ethanol
4-benzyl-alpha-(p-hydroxyphenyl)-beta-methyl-1-piperidineethanol
61 91 RC
ifenprodil
ifenprodil hydrochloride
ifenprodil hydrochloride, (+-)-isomer
ifenprodil tartrate
ifenprodil tartrate (1:1), (R*,S*)-(+-)-(R-(R*,R*))-isomer
ifenprodil tartrate (1:1), (R-(R*,R*))-isomer
ifenprodil tartrate (2:1), (R-(R*,R*))-isomer
ifenprodil, (R*,S*)-(+-)-isomer
ifenprodil, tartrate(R-(R*,R*))-isomer
Vadilex
Molecular FormulaC46H60N2O10
Molecular Weight801.0 g/mol
Structural Identifiers
SMILESCC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3.CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3.C(C(C(=O)O)O)(C(=O)O)O
InChIInChI=1S/2C21H27NO2.C4H6O6/c2*1-16(21(24)19-7-9-20(23)10-8-19)22-13-11-18(12-14-22)15-17-5-3-2-4-6-17;5-1(3(7)8)2(6)4(9)10/h2*2-10,16,18,21,23-24H,11-15H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t;;1-,2-/m..1/s1
InChIKeyDMPRDSPPYMZQBT-CEAXSRTFSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid
Solubility>71.3 [ug/mL] (The mean of the results at pH 7.4)

Ifenprodil Tartrate (CAS 23210-58-4): Procurement-Ready Profile of the Prototypical GluN2B-Selective NMDA Receptor Antagonist


Ifenprodil Tartrate is the hemitartrate salt form of ifenprodil, a phenylethanolamine derivative and the prototypical non-competitive allosteric antagonist selective for NMDA receptors containing the GluN2B subunit. It binds at the inter-subunit interface of GluN1 and GluN2B amino-terminal domains, distinct from the ion channel pore, with maximal inhibition reaching approximately 90% [1]. Beyond NMDA receptor antagonism, ifenprodil interacts with α1-adrenergic receptors, serotonin receptors, and sigma receptors, and inhibits G protein-coupled inwardly rectifying potassium (GIRK) channels, conferring a polypharmacological profile [2]. Originally developed as a cerebral vasodilator, the compound has been repurposed for investigational applications in idiopathic pulmonary fibrosis (IPF) and COVID-19, with the tartrate salt form providing enhanced aqueous solubility for preclinical and clinical formulation.

Why GluN2B Antagonists Are Not Interchangeable: The Case for Ifenprodil Tartrate-Specific Procurement


Substitution among GluN2B-selective NMDA receptor antagonists is scientifically unjustified due to marked differences in binding site topology, subunit selectivity profiles, and polypharmacology. Ifenprodil occupies a distinct allosteric pocket at the GluN1/GluN2B interface that is not shared by structurally dissimilar antagonists; eliprodil, for example, fails to interact with key residues in the ifenprodil binding site, resulting in a 13-fold lower potency [1]. More potent analogs such as Ro 25-6981 and EVT-101 bind to an overlapping yet distinct site (the EVT-101 pocket) that accommodates different ligand chemotypes, producing divergent efficacy and off-target engagement [1]. Furthermore, the tartrate salt form directly impacts experimental reproducibility: the free base form exhibits poor aqueous solubility (water solubility <1 mg/mL for free base), whereas Ifenprodil Tartrate achieves water solubility of 8 mg/mL (9.98 mM), a critical determinant for consistent in vitro dosing and in vivo formulation . Generic substitution without verifying salt form and purity can introduce uncontrolled variability in key pharmacological parameters including EC50 determination, solubility, and polypharmacological effects mediated by sigma and adrenergic receptor interactions.

Ifenprodil Tartrate: Quantified Comparative Evidence Against Closest Analogs and In-Class Candidates


GluN2B Subunit Selectivity: 400-Fold Discrimination Between NR2B and NR2A Subunits Defines Molecular Specificity

Ifenprodil Tartrate exhibits 400-fold higher affinity for NR1A/NR2B receptors (IC50 = 0.34 μM) compared to NR1A/NR2A receptors (IC50 = 146 μM) [1]. This selectivity ratio is a defining feature of the compound class and directly contrasts with non-subtype-selective NMDA antagonists such as memantine, which lacks GluN2B selectivity [1]. Across all four GluN2 subunits, the rank order of ifenprodil sensitivity is NR2B (IC50 = 0.15 μM) >> NR2C (IC50 = 29 μM) > NR2A (IC50 = 39 μM) > NR2D (IC50 = 76 μM) [2].

NMDA receptor pharmacology GluN2B-selective antagonism excitotoxicity research

Head-to-Head Potency Ranking Among GluN2B Antagonists: Ifenprodil Occupies a Well-Characterized Intermediate Potency Niche

In a direct comparative study using primary chicken embryo forebrain cultures expressing native GluN2B-containing NMDA receptors, the rank order of potency for inhibition of calcium influx was: EVT-101 (EC50 = 22 ± 8 nM) > Ro 25-6981 (EC50 = 60 ± 30 nM) > ifenprodil (EC50 = 100 ± 40 nM) > Ro 04-5595 (EC50 = 186 ± 32 nM) > eliprodil (EC50 = 1300 ± 700 nM) [1]. This ranking was consistent with previous observations in rat cortical cultures and cell lines overexpressing chimeric receptors [1]. Notably, eliprodil, a structurally related analog, is 13-fold less potent than ifenprodil due to failure to interact with key residues in the ifenprodil binding site [1].

GluN2B antagonist benchmarking calcium influx inhibition NMDA receptor allosteric modulation

Tartrate Salt Form Delivers Defined Aqueous Solubility Essential for In Vitro and In Vivo Dosing Reproducibility

Ifenprodil Tartrate (hemitartrate salt, CAS 23210-58-4) exhibits water solubility of 8 mg/mL (9.98 mM) at 25°C, with DMSO solubility reaching 100 mg/mL (124.84 mM) and ethanol solubility of 50 mg/mL (62.42 mM) . In contrast, the free base form (ifenprodil, CAS 23210-56-2) is reported as practically insoluble in water (<1 mg/mL) . The hemitartrate salt formulation achieves 8-fold higher aqueous solubility relative to the free base, which is essential for achieving target concentrations in aqueous buffers without organic co-solvent precipitation.

compound solubility salt form selection in vivo formulation

Polypharmacological Engagement: Quantified Sigma-2 Receptor Preference Distinguishes Ifenprodil from GluN2B-Selective Compounds Lacking Sigma Activity

Ifenprodil binds to sigma-2 receptors with approximately 3-fold selectivity over sigma-1 sites [1]. This sigma receptor engagement is absent in several next-generation GluN2B-selective antagonists, including Ro 25-6981, which was specifically optimized to reduce polypharmacology [2]. In functional assays, the α1-adrenergic receptor antagonist prazosin and the selective GluN2B antagonist Ro 25-6981 failed to reproduce ifenprodil's potentiation of NGF-induced neurite outgrowth in PC12 cells, indicating that sigma-1 and/or IP3 receptor signaling mediates this ifenprodil-specific neurotrophic effect [2].

sigma receptor pharmacology polypharmacology off-target profiling

Clinical-Stage Repurposing in Pulmonary Fibrosis and COVID-19: Ifenprodil Tartrate Demonstrates Disease-Modifying Outcomes in Phase 2 Trials

Ifenprodil Tartrate (NP-120) completed a Phase 2a proof-of-concept trial in idiopathic pulmonary fibrosis (IPF) meeting its co-primary endpoint. Patients receiving ifenprodil experienced no worsening of lung function, with 65% of patients showing stable or significantly improved forced vital capacity (FVC) [1]. Significant improvements were also observed in IPF-associated cough frequency and severity [1]. Additionally, ifenprodil advanced to Phase 2b/3 trials for hospitalized COVID-19 patients, with the study designed to evaluate clinical efficacy at 20 mg TID compared to standard of care [2]. In contrast, other GluN2B antagonists including Ro 25-6981, EVT-101, and eliprodil have not been evaluated in IPF or COVID-19 clinical trials and remain restricted to preclinical or early neuroscience-focused development.

idiopathic pulmonary fibrosis drug repurposing clinical trial outcomes

Prioritized Application Scenarios for Ifenprodil Tartrate Procurement Based on Quantified Evidence


GluN2B Subunit-Selective NMDA Receptor Pharmacology and Excitotoxicity Research

Investigators requiring selective inhibition of NR2B-containing NMDA receptors without confounding effects at NR2A-containing receptors should select Ifenprodil Tartrate. Its 400-fold NR2B/NR2A selectivity ratio and well-characterized IC50 of 0.34 μM for NR1A/NR2B receptors enable precise pharmacological dissection of GluN2B-dependent signaling in excitotoxicity, synaptic plasticity, and chronic pain models [1]. The compound serves as the reference standard for calibrating novel GluN2B antagonists and validating receptor subtype expression in native tissue preparations [2].

Translational Research in Idiopathic Pulmonary Fibrosis and Fibrotic Lung Disease

Ifenprodil Tartrate is the only GluN2B antagonist with completed Phase 2a clinical data in IPF demonstrating stabilization of lung function in 65% of patients and FDA Orphan Drug Designation [3]. Preclinical studies confirm anti-inflammatory and anti-fibrotic activity in murine IPF models, with additional efficacy in reducing cough frequency in guinea pig tussive models [3]. Procurement of Ifenprodil Tartrate is essential for laboratories investigating NMDA receptor modulation in pulmonary fibrosis pathophysiology or developing combination therapies with pirfenidone and nintedanib.

Sigma-2 Receptor Pharmacology and Neurotrophic Signaling Studies

Unlike cleaner GluN2B antagonists such as Ro 25-6981 and EVT-101, Ifenprodil Tartrate retains quantifiable sigma receptor engagement with approximately 3-fold σ2/σ1 selectivity [4]. This polypharmacology uniquely enables the compound to potentiate NGF-induced neurite outgrowth in PC12 cells, an effect not reproduced by selective GluN2B or α1-adrenergic antagonists alone [4]. Researchers investigating sigma receptor-mediated neuroprotection, neurotrophic factor signaling, or the intersection of glutamatergic and sigma receptor pathways should specifically procure Ifenprodil Tartrate.

Calibrated Reference Compound for GluN2B Antagonist Potency Benchmarking

Ifenprodil occupies a well-defined intermediate potency niche among GluN2B antagonists (EC50 = 100 ± 40 nM in calcium influx assays), positioned between ultra-potent compounds such as EVT-101 (EC50 = 22 nM) and weaker analogs such as eliprodil (EC50 = 1300 nM) [2]. This intermediate potency, combined with the compound's extensive literature characterization and commercial availability as the tartrate salt with defined solubility parameters, establishes Ifenprodil Tartrate as the essential positive control for screening novel GluN2B antagonists and validating assay systems [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ifenprodil Tartrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.